Home > Products > Building Blocks P11386 > (2-(4-Chlorophenyl)oxazol-4-yl)methanol
(2-(4-Chlorophenyl)oxazol-4-yl)methanol - 22087-22-5

(2-(4-Chlorophenyl)oxazol-4-yl)methanol

Catalog Number: EVT-491425
CAS Number: 22087-22-5
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-2-{4-[p-(methylsulfonyl)phenyl]-2-oxo-5-phenyl-2,3-dihydro-1,3-oxazol-3-yl} phenyl acetate

  • Compound Description: 4-Chloro-2-{4-[p-(methylsulfonyl)phenyl]-2-oxo-5-phenyl-2,3-dihydro-1,3-oxazol-3-yl} phenyl acetate is a triaryloxazolone derivative. In its crystal structure, the three phenyl rings are oriented in a propeller-like fashion around the central oxazolone ring [].

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound is a novel imidazole-containing chalcone synthesized via Claisen-Schmidt condensation. It has been proposed as a potential antifungal agent, particularly against Aspergillus fumigatus [].

6-chloro-2-(pentafluorophenyl)-4H-chromen-4-one

  • Compound Description: This compound belongs to the chromone class and was synthesized from 2-acetyl-4-chlorophenyl pentafluorobenzoate. It has shown potential as an antibacterial agent [].

4-chloro-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol

  • Compound Description: This compound is a pyrazole derivative synthesized from 2-acetyl-4-chlorophenyl pentafluorobenzoate and has been investigated for its antibacterial activity [].

1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

  • Compound Description: This compound is a pyrrole derivative containing a 1,3-oxazole ring. It has exhibited promising anti-staphylococcus activity in biological screenings [].

1-Butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

  • Compound Description: This pyrrole derivative also contains a 1,3-oxazole ring and has demonstrated potent anti-staphylococcus activity [].

5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

  • Compound Description: This pyrrole derivative, incorporating a 1,3-oxazole ring, has shown significant antifungal activity, particularly against Candida albicans and Aspergillus niger strains [].
  • Compound Description: This group of compounds are pyrazole derivatives that are synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under sonication conditions [].

(3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol

  • Compound Description: This compound is a novel neuroprotective agent that has shown promise in protecting neurons against various toxic insults, including beta-amyloid-induced neurodegeneration [].

N-[4-(4-Chloro­phenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound is synthesized via the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine [].

3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones

  • Compound Description: This group of compounds are chromen-4-one derivatives that undergo photo-reorganization to form angular pentacyclic compounds, including benzothiophene fused xanthenone derivatives [].

1,2,4-trizolophenyl-(2-chloroacetamidebenzenethio)-4-chlorophenylacetone

  • Compound Description: This triazole derivative has been synthesized and its crystal structure has been analyzed. It highlights the potential of triazole-containing compounds, particularly those with chlorine substituents, for potential biological activity [, ].

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: This group of compounds represents a series of novel oxazolidinone derivatives containing a thieno-pyridine ring system. These compounds have shown promising antibacterial activity [].

2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes

  • Compound Description: This class of compounds has been studied for its antiradical activity. Specifically, 2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes with a hexylthiosulfonyl substituent, arylureido, or arylthioureido fragments in the para-position of the aryl ring showed the greatest radical-scavenging activity [].
  • Compound Description: This group of compounds represents new derivatives of 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6-yl)urea. These compounds were synthesized by condensing 1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl) dimethanol with various (phenylcarbamoyl) phosphoric acid dichlorides [].
  • Compound Description: This group of compounds are derivatives of N-(1-((5-nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphosphepino [5,6-c] pyrazol-6-yl) carboxamide. They were synthesized by following similar procedures as those used for the synthesis of 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas (8a-d) [].

(E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN)

  • Compound Description: DSPIN is an imine-based zwitterionic compound synthesized by the condensation reaction of 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide with 2-hydroxy-1-naphthaldehyde. Its crystal structure, characterized by SC-XRD analysis, revealed stabilization through various noncovalent interactions [].

(E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN)

  • Compound Description: ACPIN is another imine-based zwitterionic compound synthesized by condensing pyrimethamine with 2-hydroxy-1-naphthaldehyde. Its crystal structure, determined by SC-XRD analysis, showed that its stability arises from various noncovalent interactions [].

N-(3-Chloro-2-Oxo-4-SubstitutedAzetidin-1-yl)-2-(Naphthalen-1-yl) Acetamide Derivatives

  • Compound Description: These compounds are naphthalene-bearing 2-azetidinone derivatives synthesized from ethyl naphthalen-1-ylacetate and have been evaluated for their antiparkinson’s activity [].

2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles

  • Compound Description: This group of compounds are 4-arylsulfonyl-1,3-oxazoles that have been synthesized and evaluated for their anticancer activities [].

4-(4-chloro-1-(5-(methyl-sulfonyl) pyridin-2-yl)-1H-imidazol-5-yl) phenyl methanol (M1)

  • Compound Description: M1 is a major metabolite of vitacoxib, a novel cyclooxygenase-2 inhibitor. It is formed through the hydroxylation of the aromatic methyl group of vitacoxib [].

4-(4-chloro-1-(5-(methyl-sulfonyl) pyridin-2-yl)-1H-imidazol-5-yl) benzoic acid (M2)

  • Compound Description: M2 is another key metabolite of vitacoxib, generated by further oxidation of the hydroxymethyl metabolite (M1) to a carboxylic acid [].

[3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ5- benzo[e][1,3,2]oxazaphosphinin-2-yl]-(aryl/alkyl) methanols (7a-k)

  • Compound Description: These benzooxazaphosphininyl methanol derivatives were synthesized via the Pudovick reaction and have shown lethal effects on sugarcane whip smut [].

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

  • Compound Description: This 1,3,4-thiadiazole compound was synthesized and its crystal structure analyzed, emphasizing the importance of exploring diverse heterocyclic systems, particularly those with halogen substituents, for potential pharmacological applications [].

(E)-3(2-(2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)oxazol-4-yl)-2H-chromen-2-one (HL1)

  • Compound Description: HL1 is a coumarin derivative used to synthesize new palladium(II) complexes. These complexes exhibited significant anticancer activity against HeLa cells and showed low toxicity towards HUVEC cells [].

(E)-7-hydroxy-3(2-(2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)oxazol-4-yl)-2H-chromen-2-one (HL2)

  • Compound Description: HL2 is another coumarin derivative used in the synthesis of palladium(II) complexes, which demonstrated anticancer activity against HeLa cells with low toxicity towards HUVEC cells [].

1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 5n)

  • Compound Description: Compound 5n is a 6-arylurea-2-arylbenzoxazole derivative that exhibits potent anti-angiogenesis activity, inhibits VEGFR-2 kinase, and demonstrates cytotoxic effects against various cancer cell lines [].

(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1)

  • Compound Description: C1 is an oxazole derivative that has been studied for its corrosion inhibition properties on mild steel in a hydrochloric acid medium. It acts as a mixed-type inhibitor, primarily influencing the cathodic reaction [].

4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate (C2)

  • Compound Description: C2 is another oxazole derivative investigated for its corrosion inhibition properties on mild steel in hydrochloric acid. It acts as a cathodic-type inhibitor, effectively suppressing the cathodic reaction [].

4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole (C3)

  • Compound Description: C3 is an oxazole derivative that has been studied for its corrosion inhibition effects on mild steel in a hydrochloric acid environment. Similar to C1, it functions as a mixed-type inhibitor, primarily affecting the cathodic reaction [].

2-(2-Chloroquinolin-3-yl)-3-(1-phenylamine)-1,3- thiazolidin-4-ones

  • Compound Description: These are thiazolidin-4-one derivatives synthesized from chloro-3-formylquinoline. These compounds exhibited significant antifungal activity [].

methyl(E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate

  • Compound Description: This compound is a key intermediate in the preparation of azoxystrobin, a fungicide, using o-chlorophenylacetic acid as the starting material [].
  • Compound Description: This group of compounds, which includes benzimidazole derivatives, were synthesized as potential inhibitors of Mycobacterium tuberculosis InhA (Enoyl Acyl Carrier Protein Reductase) [].

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a]

  • Compound Description: (R)-1a is a CCKB antagonist. Its synthesis starts with the coupling of 2-amino-4-methylbenzophenone and diethyl 3-phosphono-2-(methoxyimino)propionic acid [].

6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives

  • Compound Description: This group of compounds represents a series of novel quinoline-based 1,2,3-triazoles synthesized from the commercially available 6-bromo-2-chloro-quinolin-3-carbaldehyde. These compounds were evaluated for their antimicrobial and antimalarial activities [].

N',N'''-(4,6-dichloropyrimidine-2,5-diyl)bis[N,N-dimethyl(imidoformamide)]} (Impurity-I)

  • Compound Description: Impurity-I is a potential genotoxic impurity found in Abacavir sulfate, a nucleoside reverse transcriptase inhibitor [].

{N-(2-amino-4-chloro-6-{[(1S,2R)-2-(hydroxymethyl)cyclopent-3-en-1-yl]amino}pyrimidin-5-yl)formamide} (Impurity-II)

  • Compound Description: Impurity-II is another potential genotoxic impurity detected in Abacavir sulfate [].

{(1R,5S)-5-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol (Impurity-III)

  • Compound Description: Impurity-III represents another potential genotoxic impurity identified in Abacavir sulfate [].

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin)

  • Compound Description: Lorcaserin is a medication approved for the treatment of obesity. It acts as a selective serotonin 2C receptor agonist. While effective in inducing weight loss, Lorcaserin has been withdrawn from the market due to safety concerns, including an increased risk of cancer [, ].

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

  • Compound Description: LY450139 is a γ-secretase inhibitor (GSI) investigated as a potential treatment for Alzheimer's disease. While initially showing promise in reducing amyloid-β production, clinical trials were halted due to adverse effects on cognitive function and an increased risk of skin cancer [].

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

    {(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

    • Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) investigated for its potential in treating Alzheimer's disease. Unlike GSIs, GSMs selectively modulate γ-secretase activity without completely inhibiting it, potentially leading to a safer therapeutic profile [].

    VX-984 (8-[(1S)-2-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]-1-methylethyl]quinoline-4-carboxamide)

    • Compound Description: VX-984 is a DNA-dependent protein kinase (DNA-PK) catalytic inhibitor that has advanced into clinical development as a potential anticancer agent. It works by inhibiting DNA-PK's catalytic activity, which is crucial for repairing DNA double-strand breaks [].

    M3814 ((S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol)

    • Compound Description: M3814 is another DNA-PK catalytic inhibitor that has entered clinical trials for cancer therapy. Similar to VX-984, it acts by inhibiting DNA-PK's catalytic activity, thereby disrupting DNA repair processes and potentially enhancing the efficacy of cancer treatments like chemotherapy and radiation therapy [].

    (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP1)

    • Compound Description: DP1 is a major degradation product of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in treating type 2 diabetes. It is formed by the ring-opening of the tetrahydrofuran moiety in empagliflozin under acidic conditions [].

    (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl) tetrahydro-2H-pyran-3,4,5-triol (DP2)

    • Compound Description: DP2 is a significant degradation product of empagliflozin, resulting from the elimination of the tetrahydrofuran ring under acidic conditions [].
    • Compound Description: This compound is a pyrimidinyl phosphonate derivative whose electronic structure, properties and reactivity has been studied using DFT calculations [].

    Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methyl phenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate (4)

    • Compound Description: This compound is a pyridinyl phosphonate derivative that has been investigated using DFT calculations to understand its electronic structure, properties, and reactivity [].
    Source and Classification

    The compound is classified under the category of oxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. Its chemical formula is C10H8ClNO\text{C}_{10}\text{H}_{8}\text{ClN}\text{O}, and it has a molecular weight of approximately 209.63 g/mol. The compound's structural details can be found in chemical databases such as PubChem and ChemSpider, where it is indexed under various identifiers including its CAS number .

    Synthesis Analysis

    The synthesis of (2-(4-Chlorophenyl)oxazol-4-yl)methanol typically involves several steps, often starting from readily available precursors. A common synthetic route includes:

    1. Formation of the Oxazole Ring: The initial step involves the condensation of an appropriate amino acid or amine with a carbonyl compound in the presence of an acid catalyst to form the oxazole ring.
    2. Chlorination: The introduction of the chlorine atom onto the phenyl ring can be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
    3. Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group, which can be done using formaldehyde in the presence of a base or through nucleophilic substitution reactions.

    The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, these reactions are conducted under reflux conditions to facilitate the formation of intermediates.

    Molecular Structure Analysis

    The molecular structure of (2-(4-Chlorophenyl)oxazol-4-yl)methanol features:

    • Oxazole Ring: A five-membered ring that contains one nitrogen and one oxygen atom.
    • Chlorophenyl Group: A phenyl group with a chlorine substituent at the para position relative to the oxazole.
    • Hydroxymethyl Group: A methanol moiety attached to the carbon adjacent to the nitrogen in the oxazole.

    Structural Data

    • Molecular Formula: C10H8ClNO\text{C}_{10}\text{H}_{8}\text{ClN}\text{O}
    • Molecular Weight: 209.63 g/mol
    • SMILES Notation: C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CO

    X-ray crystallography studies may provide insights into its three-dimensional conformation and intermolecular interactions, which are crucial for understanding its reactivity and potential biological activity .

    Chemical Reactions Analysis

    (2-(4-Chlorophenyl)oxazol-4-yl)methanol can participate in various chemical reactions:

    1. Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile, allowing for further functionalization.
    2. Electrophilic Aromatic Substitution: The chlorophenyl group can undergo additional substitutions at other positions on the phenyl ring.
    3. Reactions with Electrophiles: The nitrogen atom in the oxazole can coordinate with metal centers or react with electrophiles, leading to diverse chemical transformations.

    These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .

    Mechanism of Action

    The mechanism of action for (2-(4-Chlorophenyl)oxazol-4-yl)methanol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.

    Potential Mechanisms

    1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
    2. Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation or metabolic regulation.
    3. Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating that this compound may also have potential applications in treating infections .
    Physical and Chemical Properties Analysis

    The physical properties of (2-(4-Chlorophenyl)oxazol-4-yl)methanol include:

    Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

    Applications

    (2-(4-Chlorophenyl)oxazol-4-yl)methanol has several potential applications:

    1. Medicinal Chemistry: Investigated for its potential use as an anti-inflammatory or analgesic agent due to its structural similarity to known bioactive compounds.
    2. Research Tool: Used in biochemical assays to study enzyme interactions or cellular pathways.
    3. Synthetic Intermediate: Serves as a building block for synthesizing more complex molecules in organic synthesis.
    Synthetic Methodologies for Oxazole Derivatives

    Multicomponent Reaction Strategies for Oxazole Core Assembly

    The construction of the oxazole ring in (2-(4-chlorophenyl)oxazol-4-yl)methanol primarily employs two efficient one-pot methodologies: the van Leusen oxazole synthesis and the Robinson-Gabriel reaction. The van Leusen approach utilizes Tosylmethyl Isocyanide (TosMIC) 25 and 4-chlorobenzaldehyde 28 under basic conditions (K₂CO₃, methanol, reflux) to yield 5-(4-chlorophenyl)oxazole 29 (Scheme 1). This reaction proceeds via a [3+2] cycloaddition, where deprotonated TosMIC attacks the aldehyde carbonyl, followed by intramolecular cyclization and elimination of toluenesulfinic acid [9]. Key advantages include:

    • Functional group tolerance: Electron-withdrawing/-donating groups on the aldehyde are compatible.
    • Solvent innovations: Ionic liquids (e.g., [BMIM]BF₄) enhance yields (∼92%) and reduce reaction times (≤2 hours) [9].

    In contrast, the Robinson-Gabriel method cyclizes 4-chloro-substituted α-acylamino ketones 47 using dehydrating agents (P₂O₅, POCl₃) at 80–110°C. While effective, this method requires stringent anhydrous conditions and exhibits lower atom economy than van Leusen protocols .

    Table 1: Multicomponent Strategies for Oxazole Core Synthesis

    MethodReactantsConditionsYield (%)Key Advantages
    van LeusenTosMIC 25 + 4-ClC₆H₄CHO 28K₂CO₃, MeOH, reflux85–92Broad substrate scope, one-pot
    Robinson-GabrielR-CO-CH₂-NHCO-CH₃ derivativesP₂O₅, 110°C70–78No catalyst required

    Functionalization of 4-Chlorophenyl Substituents via Cross-Coupling Reactions

    The 4-chlorophenyl group serves as a versatile handle for structural diversification via transition-metal-catalyzed cross-coupling. Key reactions include:

    • Suzuki-Miyaura coupling: Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyzes aryl-aryl bond formation between 4-chlorooxazole intermediates and boronic acids in toluene/EtOH (80°C, 12h). Electron-rich boronic acids (e.g., 4-methoxyphenyl) achieve >90% conversion due to enhanced transmetalation kinetics [3].
    • Stille coupling: Trimethylstannyl reagents couple with 4-chlorooxazoles using Pd(PPh₃)₂Cl₂ in DMF (yields: 75–88%). This method tolerates sensitive functional groups (e.g., aldehydes, nitriles) but requires toxic tin reagents [3].
    • Direct arylation: C-H activation at the oxazole C5 position is facilitated by Pd/Cu bimetallic systems, enabling coupling with aryl iodides without prefunctionalization .

    Table 2: Cross-Coupling Reactions of 4-Chlorooxazole Intermediates

    Reaction TypeCatalystCoupling PartnerYield (%)Limitations
    Suzuki-MiyauraPd(PPh₃)₄ArB(OH)₂85–93Homocoupling side products
    StillePd(PPh₃)₂Cl₂R₃SnR'75–88Toxicity of tin reagents
    Direct C-H ArylationPd(OAc)₂/CuIArI68–79Limited to electron-deficient arenes

    Hydroxymethylation Techniques for Alcohol Group Introduction

    Introduction of the hydroxymethyl group at C4 employs two primary strategies:

    • Carboxylate reduction: Oxazole-4-carboxylate esters 52 undergo hydride reduction using NaBH₄ in MeOH/THF (0°C to rt, 4h) or Diisobutylaluminum Hydride (DIBAL-H) in toluene (−78°C, 1h). NaBH₄ is cost-effective but may over-reduce aldehydes; DIBAL-H offers superior chemoselectivity for ester-to-alcohol conversion (yields: 88–95%) [1] [5].
    • Aldehyde reduction: 4-Formyloxazoles 55 (from Vilsmeier-Haack formylation) are reduced under mild conditions (NaBH₄, EtOH, 0°C, 2h). This method avoids competitive oxazole ring opening observed under acidic conditions [5].

    Solvent polarity critically influences efficiency: Protic solvents (MeOH, EtOH) stabilize the borate intermediate, enhancing yields by 15–20% versus aprotic alternatives [5].

    Table 3: Hydroxymethylation Approaches for Alcohol Installation

    SubstrateReducing AgentSolventTemperatureYield (%)Selectivity
    Ethyl oxazole-4-carboxylateNaBH₄MeOH/THF0°C → rt82Moderate aldehyde over-reduction
    Ethyl oxazole-4-carboxylateDIBAL-HToluene−78°C95High
    4-FormyloxazoleNaBH₄EtOH0°C90Excellent

    Solvent and Catalyst Optimization in Cyclocondensation Reactions

    Cyclocondensation efficiency hinges on solvent polarity and catalyst selection:

    • Solvent effects: Polar aprotic solvents (DMF, DMSO) accelerate van Leusen cyclizations by stabilizing the anionic TosMIC intermediate. DMF achieves 92% conversion in 1.5h versus 65% in THF. Conversely, protic solvents (MeOH) facilitate Robinson-Gabriel dehydrations via proton transfer assistance [9].
    • Catalyst innovations:
    • Gold(I/III) complexes: AuCl₃ (2–5 mol%) catalyzes alkyne-based oxazole cyclizations at 25°C, enabling near-quantitative yields within 30 minutes. Bimetallic Au(I)-NHC systems further enhance turnover numbers (TON > 1,000) .
    • Iron-based catalysts: Fe(acac)₃ (10 mol%) promotes cross-dehydrogenative couplings for 2,4-disubstituted oxazoles in ethanol/water mixtures, aligning with green chemistry principles [3].
    • Cooperative catalysis: Chiral Cu(II)-BOX complexes enable asymmetric hydroxymethylation during cyclization, achieving enantiomeric excess (ee) >90% for β-hydroxy oxazole derivatives .

    Table 4: Solvent and Catalyst Systems for Oxazole Cyclocondensation

    ReactionOptimal SolventCatalystTemperatureTime (h)Yield (%)
    van LeusenDMFNone (K₂CO₃)Reflux1.592
    Alkyne cyclizationTolueneAuCl₃ (5 mol%)25°C0.598
    Robinson-GabrielXyleneP₂O₅110°C478

    Properties

    CAS Number

    22087-22-5

    Product Name

    (2-(4-Chlorophenyl)oxazol-4-yl)methanol

    IUPAC Name

    [2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanol

    Molecular Formula

    C10H8ClNO2

    Molecular Weight

    209.63 g/mol

    InChI

    InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2

    InChI Key

    OAHOGFAVNUIRGV-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1C2=NC(=CO2)CO)Cl

    Canonical SMILES

    C1=CC(=CC=C1C2=NC(=CO2)CO)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.